molecular formula C13H26O3Si B2605461 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde CAS No. 2060024-66-8

2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde

Cat. No. B2605461
CAS RN: 2060024-66-8
M. Wt: 258.433
InChI Key: DRXMOKNEPVPURM-UHFFFAOYSA-N
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Description

“2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde” is a chemical compound with the CAS Number: 2060024-66-8 . It has a molecular weight of 258.43 . The IUPAC name for this compound is 2-(4-(((tert-butyldimethylsilyl)oxy)tetrahydro-2H-pyran-4-yl)acetaldehyde .


Synthesis Analysis

The tert-butyldimethylsilyloxy group is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The transetherification and etherification of benzylic hydroxy groups in alcoholic solvents is also observed .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C13H26O3Si/c1-12(2,3)17(4,5)16-13(6-9-14)7-10-15-11-8-13/h9H,6-8,10-11H2,1-5H3 .


Chemical Reactions Analysis

As a versatile reagent, it can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . In addition, the transetherification and etherification of benzylic hydroxy groups in alcoholic solvents is observed .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.43 . The storage conditions, boiling point, and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    This compound has been used as a key building block in synthetic approaches, such as in the synthesis of 15-deoxy-Δ12,14-prostaglandin J2 (Gimazetdinov et al., 2019).

  • Chemical Reactivity

    It's involved in reactions with organolithium reagents, displaying similar reactivity to parent aldehydes. This highlights its potential in synthetic chemistry, particularly in the formation of N, O-acetals and protecting groups (Gimisis et al., 2003).

  • Oxidation to Esters

    This compound can undergo oxidation processes to form esters, showcasing its versatility in organic synthesis (Gopinath et al., 2002).

Applications in Medicinal Chemistry and Drug Synthesis

  • Synthesis of Echinocandins

    It has been utilized in the total synthesis of echinocandins, a class of antifungal drugs. This indicates its significance in medicinal chemistry (Kurokawa & Ohfune, 1986).

  • Development of Heterocycles

    The compound has been used in the gold-catalyzed addition-N-Boc cleavage-cyclization of N,O-acetal with ynamides, leading to the construction of novel heterocycles. This process is crucial for developing complex organic molecules, which can have pharmaceutical applications (Zhang et al., 2020).

Advanced Organic Synthesis Techniques

  • Lewis Base Activation of Lewis Acids

    Its derivatives have been used in Lewis base activation of Lewis acids, enhancing the reactivity in aldol addition reactions. This technique is pivotal in creating stereoselectively controlled substances (Denmark et al., 2002).

  • Facile and Efficient Catalytic Deprotection

    The compound's derivatives are stable under conditions used for the catalytic deprotection of acetals and ketals, demonstrating its robustness in chemical transformations (Carrigan et al., 2002).

  • Reversal Phenomena in Preferential Activation

    Its utility in the preferential activation of aldehydes to the corresponding acetals under non-basic conditions highlights its role in fine-tuning chemical reactions for specific outcomes (Mukaiyama et al., 1991).

  • Surface Chemistry Applications

    It's involved in surface chemistry applications, such as in the reactions of acetaldehyde on oxidized and reduced TiO2 surfaces, indicating its relevance in material science and catalysis (Idriss & Barteau, 1996).

  • Catalytic Oxidation Studies

    The compound has shown potential in catalytic oxidation studies, such as in the oxidation of 2-methyl-but-2-ene to acetaldehyde, which is important for understanding and developing catalytic processes (Cullis et al., 1962).

properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyoxan-4-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)16-13(6-9-14)7-10-15-11-8-13/h9H,6-8,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXMOKNEPVPURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOCC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060024-66-8
Record name 2-{4-[(tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde
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